Ylangenol

Antibacterial Sesquiterpenoid MIC

Ylangenol (CAS 41610-69-9) is a tricyclic sesquiterpenoid alcohol with molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol, classified within the prenol lipid superclass. First isolated from Wunderlichia mirabilis and subsequently identified in Brachylaena hutchinsii, Laggera pterodonta, and Cananga odorata, ylangenol exists as a non-ketonic sesquiterpene bearing a primary alcohol and a methylene group at the C-8 position, distinguishing it structurally from its ketoaldehyde and ketoalcohol co-metabolites.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 41610-69-9
Cat. No. B211571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYlangenol
CAS41610-69-9
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3C1C2C(=CC3)CO)C
InChIInChI=1S/C15H24O/c1-9(2)11-6-7-15(3)12-5-4-10(8-16)14(15)13(11)12/h4,9,11-14,16H,5-8H2,1-3H3
InChIKeyJIXPRNKLOIEGFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Ylangenol (CAS 41610-69-9): Sesquiterpenoid Identity and Procurement-Grade Characterization


Ylangenol (CAS 41610-69-9) is a tricyclic sesquiterpenoid alcohol with molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol, classified within the prenol lipid superclass [1][2]. First isolated from Wunderlichia mirabilis and subsequently identified in Brachylaena hutchinsii, Laggera pterodonta, and Cananga odorata, ylangenol exists as a non-ketonic sesquiterpene bearing a primary alcohol and a methylene group at the C-8 position, distinguishing it structurally from its ketoaldehyde and ketoalcohol co-metabolites [3][4]. Commercially, ylangenol is supplied as an analytical reference standard (typical purity ≥95–98%) for phytochemical research, essential oil authentication, and biological screening programs .

Ylangenol Procurement Risk: Why In-Class Sesquiterpenoids Cannot Replace Ylangenol Without Quantitative Loss of Function


Sesquiterpenoids sharing the copaane/ylangane skeleton or co-isolated from the same botanical sources (e.g., 8-ketocopaenal, 8-ketoylangenal, copaborneol, β-chamigrenal, α-ylangenyl acetate) exhibit profoundly divergent biological potency and odor character profiles [1][2]. Head-to-head antibacterial assays demonstrate that ylangenol, bearing a methylene at C-8 rather than a carbonyl, displays a minimum inhibitory concentration (MIC) 32-fold lower than its ketoaldehyde congeners against Streptococcus mutans and Brevibacterium ammoniagenes [1]. In parallel, α-ylangenol's NO inhibitory profile in RAW 264.7 macrophages is quantitatively comparable to β-chamigrenal (47.53% vs. 47.21% at 50 µM) but mechanistically distinct, failing to suppress prostaglandin E2 (PGE2) production, a property unique to β-chamigrenal among the tested Schisandra sesquiterpenes [2]. Furthermore, α-ylangenol does not inhibit melanogenesis in B16F10 melanoma cells, whereas the co-isolated lignan gomisin N is potently active [3]. Substituting ylangenol with any in-class congener based solely on structural similarity risks either loss of desired antibacterial potency, unintended anti-inflammatory selectivity, or forfeiture of its characteristic woody olfactory contribution [1][2][3].

Ylangenol (CAS 41610-69-9) Comparative Performance Evidence: Head-to-Head Quantitative Differentiation Against Closest Sesquiterpenoid Analogs


Antibacterial Potency Against Gram-Positive Bacteria: Ylangenol vs. Ketoaldehyde/Ketoalcohol Co-Metabolites from Brachylaena hutchinsii

In a direct head-to-head comparison within a single study, ylangenol (compound 5) demonstrated the strongest antibacterial activity among five sesquiterpenes isolated from Brachylaena hutchinsii bark [1]. Against Streptococcus mutans and Brevibacterium ammoniagenes, ylangenol exhibited an MIC of 25 µg/mL, whereas its ketoaldehyde analogs 8-ketocopaenal (compound 1) and 8-ketoylangenal (compound 2) each required 800 µg/mL, and the corresponding ketoalcohols 8-ketocopaenol (compound 3) and 8-ketoylangenol (compound 4) showed MIC values exceeding 800 µg/mL [1]. This represents a greater than 32-fold potency advantage for ylangenol over its closest co-isolated structural analogs [1][2].

Antibacterial Sesquiterpenoid MIC

Anti-Inflammatory NO Inhibitory Activity: α-Ylangenol vs. β-Chamigrenal, β-Chamigrenic Acid, and α-Ylangenyl Acetate from Schisandra chinensis

In a comparative evaluation of four sesquiterpenes isolated from Schisandra chinensis fruits, α-ylangenol inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages by 47.53 ± 2.12% at 50 µM, a level statistically comparable to the most potent compound β-chamigrenal (47.21 ± 4.54% at 50 µM) [1]. However, α-ylangenol did not significantly suppress prostaglandin E2 (PGE2) production, whereas β-chamigrenal achieved 51.61 ± 3.95% PGE2 inhibition at the same concentration [1]. This divergent selectivity profile establishes α-ylangenol as an NO-selective anti-inflammatory sesquiterpene, mechanistically distinct from the dual NO/PGE2 inhibitor β-chamigrenal [1].

Anti-inflammatory Nitric oxide Sesquiterpene

Melanogenesis Inhibition: Negative Selectivity of α-Ylangenol vs. Gomisin N in B16F10 Melanoma Cells

Bioactivity-guided fractionation of Schisandra chinensis hexane extract yielded five major compounds: β-chamigrenal, α-ylangenol, gomisin N, gomisin A, and schisandrin [1]. In α-MSH-stimulated B16F10 mouse melanoma cells, gomisin N was identified as the sole active melanogenesis inhibitor, suppressing melanin synthesis in a concentration-dependent manner, whereas α-ylangenol and the other co-isolated compounds showed no significant melanogenesis inhibitory activity [1][2]. This negative selectivity is a critical procurement consideration: α-ylangenol is unsuitable for melanogenesis-targeted cosmetic or dermatological applications, while gomisin N is the active principle.

Melanogenesis Tyrosinase Whitening cosmetic

Olfactory-Guided Isolation: Ylangenol as a Key Woody-Note Contributor in Laggera pterodonta Essential Oil vs. Co-Occurring Sesquiterpenoids

In an olfactory-guided fractionation study of Laggera pterodonta essential oil, GC/MS analysis identified 68 components representing >96% of the total oil [1]. Ylangenol (compound 3) was isolated alongside ten other sesquiterpenoids—including copaborneol (4), guai-11-en-10-ol (5), spathulenol (6), aromadendran-10-ol (7), and caryophyllenol (8)—from the woody-note fraction specifically [1]. Preliminary odor assessment attributed the characteristic woody odor of these essential oil fractions to this ensemble of sesquiterpenoids, with ylangenol being one of the major contributors to the woody olfactory profile [1].

Olfactory Woody note Fragrance

Source Organism and Essential Oil Distribution: Ylangenol Occurrence Across Multiple Botanical Families vs. Narrowly Distributed Structural Analogs

Ylangenol has been identified in essential oils from taxonomically diverse plant families: Asteraceae (Laggera pterodonta, Brachylaena hutchinsii, Artemisia gmelinii), Annonaceae (Cananga odorata), Acanthaceae (Hygrophila salicifolia at 3.1% of total oil), and Poaceae (Chrysopogon zizanioides) [1][2][3][4]. In contrast, its structurally closest analogs are markedly more restricted—8-ketocopaenal and 8-ketoylangenal are reported only from Brachylaena hutchinsii [1], and β-chamigrenal is primarily associated with Schisandra chinensis (Schisandraceae) [5]. This broad phylogenetic distribution makes ylangenol a more versatile chemotaxonomic marker and ensures more diverse supply routes for procurement compared to narrowly endemic analogs.

Chemotaxonomy Essential oil Occurrence

Ylangenol (CAS 41610-69-9) High-Confidence Application Scenarios Anchored to Comparative Evidence


Antibacterial Lead Optimization Programs Targeting Gram-Positive Pathogens (Streptococcus mutans, Brevibacterium ammoniagenes)

Ylangenol's MIC of 25 µg/mL against S. mutans and B. ammoniagenes—at least 32-fold lower than its co-isolated ketoaldehyde and ketoalcohol analogs [1]—positions it as the most potent sesquiterpenoid lead from the Brachylaena hutchinsii chemotype. In antibacterial screening cascades, ylangenol should be prioritized over 8-ketocopaenal, 8-ketoylangenal, and their reduced counterparts, which exhibit MIC values ≥800 µg/mL and are unlikely to yield tractable hit series [1]. The structure–activity relationship (SAR) insight that the C-8 methylene (rather than carbonyl) is associated with enhanced antibacterial activity provides a rational starting point for medicinal chemistry derivatization [1].

Anti-Inflammatory Natural Product Screening Requiring NO-Selective Inhibition Without Concomitant PGE2 Suppression

For anti-inflammatory assays targeting the NO pathway while preserving PGE2 production—a profile relevant in contexts where COX-2/prostaglandin signaling must be maintained—α-ylangenol offers a selectivity window distinct from β-chamigrenal [2]. At 50 µM, α-ylangenol achieves 47.53% NO inhibition without significant PGE2 suppression, whereas β-chamigrenal inhibits both mediators (47.21% NO; 51.61% PGE2) [2]. Researchers designing pathway-specific anti-inflammatory screens should select α-ylangenol as the NO-selective probe and β-chamigrenal as the dual-inhibitor control, enabling mechanistic deconvolution of downstream effects [2].

Fragrance and Aromatherapy Formulation Development Requiring Woody-Note Reconstitution

Ylangenol has been isolated directly from the olfactory-guided woody-note fraction of Laggera pterodonta essential oil, confirming its contribution to the woody olfactory character of this and related essential oils [3]. Perfumers and aromatherapy formulators aiming to create authentic woody-note accords should include ylangenol as a verified olfactory-active sesquiterpenoid; substitution with structurally similar but non-woody sesquiterpenoids (e.g., copaborneol, spathulenol) may alter the top-note balance even if structural similarity is preserved [3].

Quality Control Reference Standard for Essential Oil Authentication and Chemotaxonomic Profiling

Ylangenol's occurrence across multiple commercially relevant essential oils—including ylang-ylang (Cananga odorata), Laggera pterodonta, Hygrophila salicifolia (3.1% of total oil), Artemisia gmelinii, and Chrysopogon zizanioides [3][4]—establishes it as a versatile analytical reference standard for GC-MS-based essential oil authentication. Procurement of high-purity ylangenol (≥95–98%) as a certified reference material enables accurate quantification and batch-to-batch consistency assessment across multiple botanical species, a capability not achievable with narrowly distributed analogs such as 8-ketocopaenal (restricted to Brachylaena hutchinsii) [1].

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